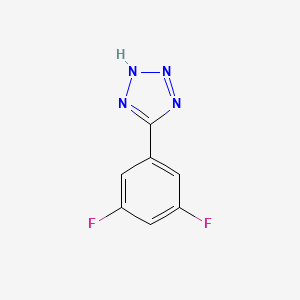
5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a 3,5-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of 3,5-Difluorophenylhydrazine: This intermediate can be synthesized by the reduction of 3,5-difluoronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization to Tetrazole: The 3,5-difluorophenylhydrazine is then reacted with sodium azide in the presence of a suitable acid, such as acetic acid, to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl tetrazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in the chemical industry.
Mecanismo De Acción
The mechanism of action of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorophenylhydrazine: An intermediate in the synthesis of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole.
3,5-Difluorophenylboronic Acid: Used in coupling reactions to form biaryl compounds.
3,5-Difluorophenyl Isothiocyanate: Another derivative of 3,5-difluorophenyl, used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of both the tetrazole ring and the 3,5-difluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H4F2N4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
5-(3,5-difluorophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4F2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Clave InChI |
TVOBSJMPOWTBNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

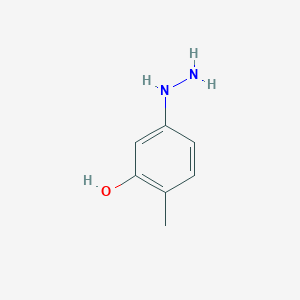

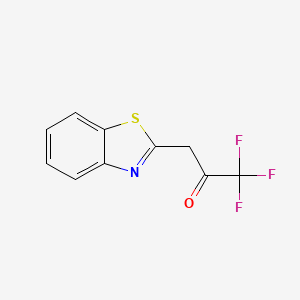

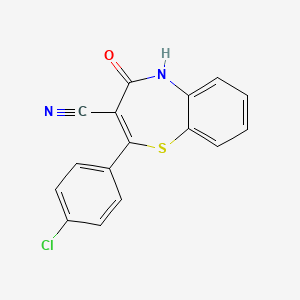
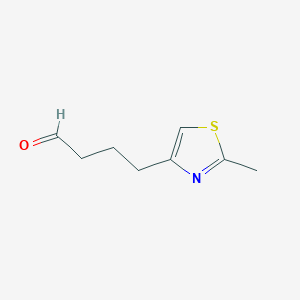
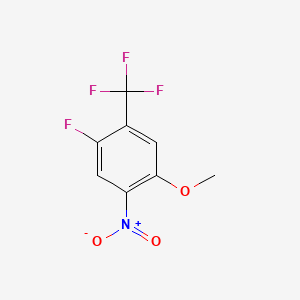
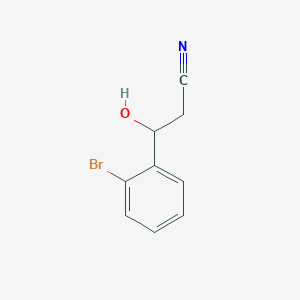
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)
![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)
